molecular formula C6H13N3OS B1661276 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione CAS No. 89138-39-6

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione

Cat. No.: B1661276
CAS No.: 89138-39-6
M. Wt: 175.25 g/mol
InChI Key: ULYPWWYAPKRHNU-UHFFFAOYSA-N
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Description

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a triazinane ring, which is a six-membered ring containing three nitrogen atoms, and a thione group, which is a sulfur-containing functional group. The hydroxypropyl group attached to the triazinane ring adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione typically involves the reaction of 1,3,5-triazinane-2-thione with 2-hydroxypropyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The purification process may involve the use of industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The thione group can be reduced to form a thiol group.

    Substitution: The hydroxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-(2-Oxopropyl)-1,3,5-triazinane-2-thione.

    Reduction: Formation of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thiol.

    Substitution: Formation of various substituted triazinane derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets and pathways. The hydroxypropyl group enhances its solubility and bioavailability, allowing it to effectively interact with biological molecules. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This compound may also interact with cellular receptors and signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

5-(2-Hydroxypropyl)-1,3,5-triazinane-2-thione can be compared with other triazinane derivatives such as:

    1,3,5-Triazinane-2-thione: Lacks the hydroxypropyl group, resulting in different solubility and reactivity.

    5-(2-Hydroxyethyl)-1,3,5-triazinane-2-thione: Contains a shorter hydroxyalkyl chain, which may affect its biological activity and chemical properties.

    5-(2-Hydroxypropyl)-1,3,5-triazinane-2-one:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c1-5(10)2-9-3-7-6(11)8-4-9/h5,10H,2-4H2,1H3,(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYPWWYAPKRHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CNC(=S)NC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384520
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89138-39-6
Record name NSC319455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(2-hydroxypropyl)-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Hydroxypropyl)-4-thioxohexahydro-1,3,5-triazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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